2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid
Description
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid is a synthetic organic compound featuring a thiophene ring substituted with amino and phenyl groups, conjugated to a glycine backbone via a carbonyl linkage. This structure integrates aromatic, heterocyclic, and amino acid motifs, making it a candidate for diverse biochemical applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[(2-amino-5-phenylthiophene-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-12-9(13(18)15-7-11(16)17)6-10(19-12)8-4-2-1-3-5-8/h1-6H,7,14H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHLXNADPODFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid, also known as a thienyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure includes a thienyl moiety, which is often associated with diverse biological effects, including anti-inflammatory and anticancer properties.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 252.31 g/mol
- CAS Number : 724882
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and cellular functions.
1. Histone Deacetylase Inhibition
Studies have shown that compounds similar to this compound can inhibit HDAC enzymes, which play crucial roles in cancer progression and other diseases. For instance, azumamide analogs have demonstrated selective inhibition against HDAC1–3 and HDAC10, with IC50 values ranging from 14 to 67 nM for certain derivatives . The structural modifications in these compounds significantly impact their inhibitory potency.
2. Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the thienyl group is hypothesized to enhance its bioactivity, potentially through modulation of signaling pathways involved in cell proliferation and survival.
3. Anti-inflammatory Effects
The thienyl derivatives have also been linked to anti-inflammatory activities. They may inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This property makes them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s core structure—a substituted thiophene linked to acetic acid—shares similarities with several derivatives documented in the evidence:
Key Observations :
Implications for Target Compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
